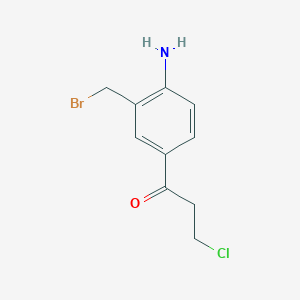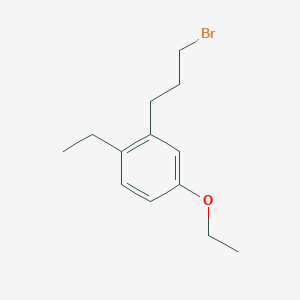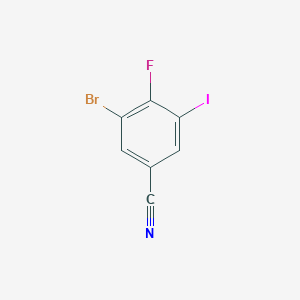
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Condensation Reactions: Using aldehydes and amines as starting materials.
Cyclization Reactions: Forming the pyrazine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and pH.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Substitution of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Applications in materials science and as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
- 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)acetic acid
- 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)butanoic acid
Uniqueness
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
244161-09-9 |
|---|---|
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC名 |
2-(3,5-dioxopiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c1-4(7(12)13)9-2-5(10)8-6(11)3-9/h4H,2-3H2,1H3,(H,12,13)(H,8,10,11) |
InChIキー |
XEZFZJLURKGGTO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CC(=O)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


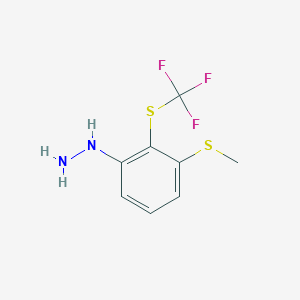
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)
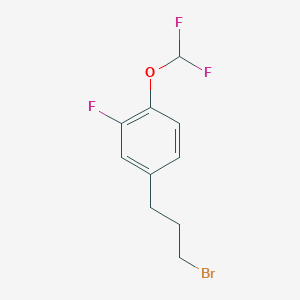

![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
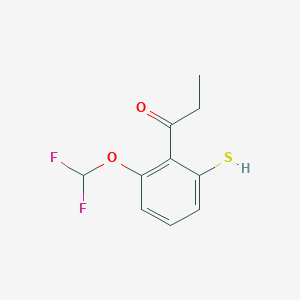
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

